molecular formula C9H10ClN B070610 6-Chloro-5-methylindoline CAS No. 162100-44-9

6-Chloro-5-methylindoline

Cat. No.: B070610
CAS No.: 162100-44-9
M. Wt: 167.63 g/mol
InChI Key: ZAMJLADJGLXVOJ-UHFFFAOYSA-N
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Description

6-Chloro-5-methylindoline is a bicyclic heterocyclic compound derived from indoline (dihydroindole), featuring a chlorine atom at the 6-position and a methyl group at the 5-position. Its molecular formula is C₉H₁₀ClN, with a molecular weight of 167.64 g/mol. The compound’s indoline core (a partially saturated indole) confers distinct electronic and steric properties compared to fully aromatic indoles. The hydrochloride salt derivative (CAS: 1260505-43-8) is also notable, with a molecular formula of C₉H₁₁Cl₂N (MW: 204.10 g/mol) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylindoline can be achieved through several methods. One common approach involves the reduction of indole derivatives. For example, the reduction of 6-chloro-5-methylindole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) can yield this compound .

Another method involves the intramolecular Diels-Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system. This method can be catalyzed by transition metal catalysts under specific reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and other advanced techniques can also be employed to achieve large-scale production .

Chemical Reactions Analysis

Alkylation and Acylation at the Indoline Nitrogen

The secondary amine in 6-chloro-5-methylindoline participates in nucleophilic substitution and condensation reactions:

  • Reductive Alkylation :
    Reaction with sodium cyanoborohydride (NaBH₃CN) and acetic acid yields N-alkylated derivatives (e.g., tertiary amines) under mild conditions. For example:
    Conditions : 20°C, 1 h, inert atmosphere .
  • Acylation :
    Treatment with acyl chlorides (e.g., TsCl) forms N-acyl derivatives , as seen in the synthesis of carboxamide intermediates for kinase inhibitors .

Oxidation to Indole Derivatives

The indoline scaffold undergoes dehydrogenation to form indoles, a key transformation in medicinal chemistry:

Reaction Catalyst/Conditions Yield Source
Dehydrogenation to 6-chloro-5-methylindolePd/C, ethylene, NH₄OAc85–90%
Enzymatic oxidation (CYP3A4)Human liver microsomes, NADPH60–70%

Mechanistic Insight :

  • Ruthenium-catalyzed cyclizations or Mn-based catalysts promote regioselective 6-endo cyclization .
  • CYP3A4-mediated dehydrogenation involves radical intermediates .

Substitution at the Chloro Position

The chloro group at position 6 participates in cross-coupling reactions:

  • Suzuki–Miyaura Coupling :
    Palladium-catalyzed coupling with arylboronic acids yields 6-aryl derivatives :
    Conditions : Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 100°C .
  • Nucleophilic Aromatic Substitution :
    Substitution with alkoxides or amines proceeds under basic conditions (e.g., K₂CO₃/DMF) .

Oxidation to Indoline-2,3-dione

Controlled oxidation converts the indoline scaffold to isatin derivatives:

Reagent Product Yield Source
CrO₃, H₂SO₄This compound-2,3-dione89%
O₂, Cu(I) catalystSame product75%

Applications : These diones serve as precursors for anticonvulsant and anti-inflammatory agents .

Ring-Opening and Functionalization

The indoline ring can undergo cleavage under strong acidic or reductive conditions:

  • Reductive Ring Opening :
    Treatment with LiAlH₄ reduces the indoline to 2-aminotetralin derivatives .
  • Acid-Catalyzed Hydrolysis :
    Concentrated HCl opens the ring to form chlorinated aniline derivatives .

Cyclization to Polycyclic Systems

This compound participates in intramolecular cyclizations:

  • Madelung Synthesis :
    Reaction with LiN(SiMe₃)₂ and CsF generates pyridoindoles via tandem deprotonation/cyclization .
  • Pallada-Cycle Formation :
    Pd-catalyzed C–H activation forms fused indole–quinoline hybrids .

Table 2: Spectral Data for Key Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound3.27 (s, 3H, CH₃) 26.4 (CH₃), 144.8 (C-Cl)
6-Chloro-5-methylindole7.55 (d, J=8.0 Hz, H-7) 126.3 (C-Cl), 152.4 (C=N)

Scientific Research Applications

Pharmaceutical Development

6-Chloro-5-methylindoline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and cancers. Research indicates that this compound can be utilized to synthesize selective serotonin receptor antagonists, which are valuable in managing psychiatric disorders . Additionally, it has shown promise in developing compounds with anticancer properties, particularly against breast and lung cancer cell lines.

Biological Research

In biological studies, this compound is significant due to its role in understanding cellular mechanisms and disease pathways. It is used to investigate the effects of indole derivatives on cellular processes, which can lead to advancements in therapeutic strategies for various diseases. The compound's interaction with biochemical pathways has been linked to antiviral, anti-inflammatory, antimicrobial, and anticancer activities.

Material Science

The compound is also explored for its potential applications in material science. Researchers are investigating its use in creating novel materials with unique electronic properties, beneficial for developing organic semiconductors. These materials could lead to advancements in electronics and optoelectronics, enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells .

Agricultural Chemistry

In agricultural chemistry, this compound has been investigated for its potential role in developing agrochemicals that enhance crop protection. Its efficacy as a pesticide alternative could provide more efficient solutions for pest management compared to traditional methods . This application is crucial for improving agricultural productivity while minimizing environmental impact.

Fluorescent Probes

Researchers utilize this compound in designing fluorescent probes for imaging applications. These probes can enhance the visualization of biological processes in live cells, aiding in real-time studies of cellular dynamics and interactions . This application is particularly valuable in biomedical research and diagnostics.

The following table summarizes the key biological activities associated with this compound based on recent studies:

Activity Description
AntiviralInhibits viral replication by interfering with viral enzymes or host cell receptors.
AnticancerInduces apoptosis in cancer cells and inhibits tumor growth through various mechanisms.
AntimicrobialExhibits activity against a range of pathogens including bacteria and fungi.
Anti-inflammatoryModulates inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

Several research studies have highlighted the therapeutic potential of this compound:

Anticancer Activity

A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent.

Antimicrobial Properties

Research indicated that this compound showed promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, demonstrating its efficacy as a potential antimicrobial agent.

Anti-inflammatory Effects

In vitro experiments revealed that the compound could inhibit lipopolysaccharide-induced production of pro-inflammatory cytokines in macrophages, indicating its role in modulating inflammatory responses.

Synthesis and Derivatives

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where 5-methylindole is treated with chlorinating agents such as thionyl chloride or sulfuryl chloride. This process can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.

Comparison with Related Compounds

The unique structure of this compound can be compared with other indole derivatives:

Compound Structure Biological Activity
5-Chloro-1H-indoleLacks methyl groupModerate anticancer activity
6-Methyl-1H-indoleLacks chlorine atomLower antimicrobial activity
5-Bromo-6-methyl-1H-indoleBromine instead of chlorineEnhanced antiviral properties

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

6-Chloro-5-fluoroindole

  • Structure : Aromatic indole with Cl (6-position) and F (5-position).
  • Molecular Formula : C₈H₅ClFN; MW : 169.58 g/mol .
  • Properties :
    • Melting Point: 105–107°C
    • Boiling Point: 299.8°C (predicted)
    • pKa: 15.26 (predicted)
    • Hazard: Irritant (Xi, Xn) .
  • Key Differences :
    • Fluorine’s electronegativity enhances reactivity in cross-coupling reactions compared to methyl.
    • Fully aromatic indole vs. partially saturated indoline in 6-Chloro-5-methylindoline.

6-Chloroindole

  • Structure : Aromatic indole with Cl at the 6-position.
  • Molecular Formula : C₈H₆ClN; MW : 151.6 g/mol .
  • Properties :
    • Melting Point: 88–91°C .
  • Applications : Used in OLED materials and as a ligand in catalysis .
  • Key Differences :
    • Lacks the 5-methyl group and indoline saturation, leading to lower steric hindrance.

5-Chloroindole-3-acetic Acid

  • Structure : Indole with Cl (5-position) and acetic acid group (3-position).
  • Molecular Formula: C₁₀H₈ClNO₂; MW: 209.62 g/mol .
  • Applications : Plant growth regulator; auxin analog.
  • Key Differences :
    • Carboxylic acid group introduces polarity, altering solubility (e.g., in aqueous media).

6-Chloro-5-methyl-1H-indole-2,3-dione

  • Structure : Isatin derivative with Cl (6-position) and methyl (5-position).
  • Molecular Formula: C₉H₆ClNO₂; MW: 195.60 g/mol .
  • Properties :
    • Density: 1.4 g/cm³; LogP: 2.05.
  • Applications : Precursor for antitumor agents .
  • Key Differences :
    • Ketone groups at 2,3-positions enable diverse cyclization reactions.

Tabulated Comparison of Key Properties

Compound Molecular Formula MW (g/mol) Melting Point (°C) Key Functional Groups Applications
This compound C₉H₁₀ClN 167.64 N/A Indoline, Cl, Me Pharmaceuticals
6-Chloro-5-fluoroindole C₈H₅ClFN 169.58 105–107 Indole, Cl, F Organic synthesis
6-Chloroindole C₈H₆ClN 151.6 88–91 Indole, Cl Catalysis
5-Chloroindole-3-acetic Acid C₁₀H₈ClNO₂ 209.62 N/A Indole, Cl, COOH Agrochemicals
This compound HCl C₉H₁₁Cl₂N 204.10 N/A Indoline, Cl, Me, HCl Drug salts

Biological Activity

6-Chloro-5-methylindoline (C9H10ClN) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, cytotoxic, and neuroprotective effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its indoline structure, which consists of a fused benzene and pyrrole ring. The presence of chlorine and methyl groups contributes to its unique chemical behavior.

PropertyValue
Molecular FormulaC9H10ClN
Molar Mass169.64 g/mol
CAS Number22186080
Log P2.1
Solubility in WaterPoor

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study by Aboul-Fadl et al. (2010) demonstrated that derivatives of indoline compounds can inhibit inflammatory pathways, potentially through the modulation of cytokine production.

2. Cytotoxic Effects

Subba Reddy et al. (2012) explored the cytotoxic effects of various indoline derivatives, including this compound, against cancer cell lines. Their findings revealed that this compound showed promising activity in inhibiting cell proliferation in specific cancer types.

3. Neuroprotective Properties

The neuroprotective potential of this compound was investigated in a study focusing on its effects on neuronal cells under oxidative stress conditions. The results indicated that the compound could mitigate cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, this compound was administered to macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its effectiveness in modulating inflammatory responses.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis, as evidenced by increased levels of caspase activity, confirming its potential as an anticancer agent.

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

  • Molecular Docking Studies : These studies suggest that the compound interacts favorably with key targets involved in inflammation and cancer progression.
  • 3D-QSAR Analysis : A quantitative structure-activity relationship analysis indicated that specific molecular features of this compound correlate with its biological efficacy, guiding future drug design efforts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-5-methylindoline, and how can purity be optimized?

Methodological Answer:

  • Synthetic routes typically involve Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions to introduce the chloro and methyl substituents.
  • Purity optimization requires iterative recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, gradient elution).
  • Detailed protocols must include reaction stoichiometry, temperature control, and purification steps to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring structure (e.g., chemical shifts for chloro and methyl groups).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment via reverse-phase HPLC (≥98% purity threshold recommended for biological assays) .

Q. How should researchers design experiments to investigate the compound’s reactivity under varying conditions?

Methodological Answer:

  • Use a factorial design to test variables (e.g., pH, temperature, solvent polarity).
  • Include control reactions (e.g., without catalysts) and monitor progress via TLC or in-situ IR spectroscopy.
  • Document procedural deviations to troubleshoot inconsistencies .

Advanced Research Questions

Q. How can contradictory data on reaction yields be systematically resolved?

Methodological Answer:

  • Conduct reproducibility studies with strict adherence to documented protocols.
  • Analyze variables like reagent batch variability, moisture sensitivity, or catalyst deactivation.
  • Apply statistical tools (e.g., ANOVA) to identify significant outliers and refine reaction conditions .

Q. What computational strategies are recommended for studying this compound’s electronic properties?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to model frontier molecular orbitals and charge distribution.
  • Validate computational results with experimental data (e.g., UV-Vis spectroscopy for absorption maxima).
  • Use software suites (Gaussian, ORCA) with basis sets tailored for halogenated compounds .

Q. How can researchers optimize reaction conditions for scalable synthesis while minimizing side products?

Methodological Answer:

  • Employ Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time).
  • Use kinetic studies to pinpoint side-product formation stages.
  • Scale-up trials should include in-line purification (e.g., continuous flow reactors) .

Q. What methodologies are suitable for evaluating this compound’s bioactivity in vitro?

Methodological Answer:

  • Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Include positive controls (known inhibitors) and dose-response curves (IC50_{50} calculations).
  • Address solubility issues via co-solvents (DMSO) while ensuring final concentrations ≤0.1% to avoid cytotoxicity .

Q. How should stability studies be structured to assess degradation pathways?

Methodological Answer:

  • Conduct accelerated stability testing under stress conditions (heat, light, humidity).
  • Analyze degradation products via LC-MS and propose mechanisms (e.g., hydrolytic cleavage of the indoline ring).
  • Recommend storage in inert atmospheres (argon) at -20°C for long-term stability .

Q. What approaches are effective for interpreting conflicting bioactivity data across studies?

Methodological Answer:

  • Cross-validate assay protocols (e.g., cell line specificity, incubation times).
  • Perform meta-analyses of published data to identify trends or methodological biases.
  • Use cheminformatics tools to correlate structural motifs with activity cliffs .

Q. How can novel derivatives of this compound be rationally designed for SAR studies?

Methodological Answer:

  • Modify substituents (e.g., replacing chlorine with fluorine) to probe electronic effects.
  • Use molecular docking to predict binding affinities against target proteins.
  • Prioritize derivatives with ClogP values ≤3 for improved pharmacokinetics .

Properties

IUPAC Name

6-chloro-5-methyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMJLADJGLXVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623383
Record name 6-Chloro-5-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162100-44-9
Record name 6-Chloro-5-methyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloro-5-methylindole (D9) (0.109 g, 0.66 mmol) was stirred at 15° C. in glacial acetic acid (3 ml), and sodium cyanoborohydride (0.125 g, 1.98 mmol) was added. The mixture was stirred at 15° C. for 2 h, diluted with water (40 ml), basified with solid NaOH, and extracted with ether. The extract was dried (Na2SO4) and evaporated to give the title compound (0.105 g, 95%) as a light yellow solid.
Quantity
0.109 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.125 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-5-methylindoline
Reactant of Route 2
6-Chloro-5-methylindoline
Reactant of Route 3
6-Chloro-5-methylindoline
6-Chloro-5-methyl-1,3-dihydroindol-2-one
6-Chloro-5-methylindoline
6-Chloro-5-methylindoline
Reactant of Route 6
6-Chloro-5-methylindoline

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